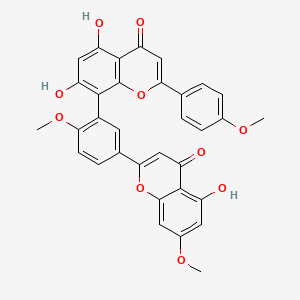![molecular formula C19H14N2O6 B1680982 5-[4-(Furan-2-amido)benzamido]-2-hydroxybenzoic acid CAS No. 891002-11-2](/img/structure/B1680982.png)
5-[4-(Furan-2-amido)benzamido]-2-hydroxybenzoic acid
Overview
Description
5-[4-(Furan-2-amido)benzamido]-2-hydroxybenzoic acid is a compound that acts as an inhibitor of Sirtuin 6 (SIRT6), a member of the sirtuin family of NAD±dependent deacetylases. SIRT6 is involved in various cellular processes, including DNA repair, metabolism, and aging. Inhibitors like this compound are valuable tools for studying the biological functions of SIRT6 and have potential therapeutic applications in diseases related to aging, cancer, and metabolic disorders .
Mechanism of Action
Target of Action
Sirt6-IN-5 primarily targets Sirtuin 6 (SIRT6) , a member of the mammalian sirtuin family . SIRT6 is a nuclear protein associated with DNA repair in single-strand breaks (SSBs) and double-strand breaks (DSBs) . It is involved in various biological processes, including DNA damage repair, immune inflammation, oxidative stress, mitochondrial homeostasis, autophagy, and apoptosis . SIRT6 is essential for cellular function and organismal health .
Mode of Action
Sirt6-IN-5 interacts with SIRT6, influencing its enzymatic activities. SIRT6 has deacetylation, defatty-acylation, and mono-ADP-ribosylation activities . These activities allow SIRT6 to regulate gene expression or protein activity through post-translational modifications . SIRT6 can also regulate the secretion of proteins, including tumor necrosis factor alpha (TNF-α) . Furthermore, SIRT6 can activate poly (ADP-ribose) polymerase-1 (PARP-1), thereby promoting repair of DNA damage .
Biochemical Pathways
Sirt6-IN-5 affects several biochemical pathways through its interaction with SIRT6. These include pathways related to DNA damage repair, immune inflammation, oxidative stress, mitochondrial homeostasis, autophagy, and apoptosis . SIRT6 inhibits aging via four main pathways: promotion of DNA damage repair, maintenance of the normal telomere structure of chromosomes, regulation of glucose and NAD+ metabolic balance, and regulation of the senescence-associated secretory phenotype (SASP) .
Result of Action
The molecular and cellular effects of Sirt6-IN-5’s action involve the regulation of various physiological and pathological processes. SIRT6 is a longevity protein that can inhibit the aging of cells, tissues, organs, and the body by promoting DNA damage repair, maintaining normal chromosome structure, and regulating energy metabolism and the SASP . SIRT6 also plays a role in the regulation of homeostasis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Sirt6-IN-5. Factors such as environmental mutagens, cellular metabolism, oxidative stress, and genetic predisposition can result in DNA damage that poses a major threat to genome and epigenome stability . These factors could potentially influence the effectiveness of Sirt6-IN-5 in its interaction with SIRT6 and its subsequent effects on various biochemical pathways.
Biochemical Analysis
Biochemical Properties
Sirt6-IN-5 interacts with the SIRT6 protein, which is highly expressed in cortical and hippocampal regions and enriched in the synaptosomal membrane fraction . SIRT6 regulates the expression of a large number of genes involved in stress response and aging .
Cellular Effects
Sirt6-IN-5 influences cell function by interacting with SIRT6. SIRT6 overexpression in terminally differentiated cortical and hippocampal neurons, mediated by a neuron-specific recombinant adeno-associated virus, downregulated cell viability under oxidative stress condition .
Molecular Mechanism
The molecular mechanism of Sirt6-IN-5 involves its interaction with SIRT6. SIRT6 functions mainly as a histone deacetylase . The interaction between Sirt6-IN-5 and SIRT6 could potentially influence this deacetylase activity, thereby affecting gene expression.
Metabolic Pathways
Sirt6-IN-5 is likely involved in the metabolic pathways that SIRT6 is part of, given their interaction. SIRT6 has been implicated in the control of glucose and lipid metabolism
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(Furan-2-amido)benzamido]-2-hydroxybenzoic acid typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. One common synthetic route involves the use of palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds. These reactions are often carried out under inert atmospheres, such as nitrogen or argon, and require the use of ligands and bases to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods to larger reactors and optimizing reaction conditions to improve yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and can increase the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
5-[4-(Furan-2-amido)benzamido]-2-hydroxybenzoic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may produce a ketone or aldehyde, while reduction may yield an alcohol .
Scientific Research Applications
5-[4-(Furan-2-amido)benzamido]-2-hydroxybenzoic acid has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Sirt6-IN-1: Another inhibitor of SIRT6 with a similar mechanism of action.
Sirt6-IN-2: A structurally related compound with slightly different binding properties.
Sirt6-IN-3: Known for its higher potency compared to other SIRT6 inhibitors.
Uniqueness of 5-[4-(Furan-2-amido)benzamido]-2-hydroxybenzoic acid
This compound is unique due to its specific binding affinity and selectivity for SIRT6. It has been shown to have a higher potency and better pharmacokinetic properties compared to other SIRT6 inhibitors, making it a valuable tool for research and potential therapeutic applications .
Properties
IUPAC Name |
5-[[4-(furan-2-carbonylamino)benzoyl]amino]-2-hydroxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O6/c22-15-8-7-13(10-14(15)19(25)26)21-17(23)11-3-5-12(6-4-11)20-18(24)16-2-1-9-27-16/h1-10,22H,(H,20,24)(H,21,23)(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCJCTRHTVZUWSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=CC=C(C=C2)C(=O)NC3=CC(=C(C=C3)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
891002-11-2 | |
| Record name | 5-[4-(furan-2-amido)benzamido]-2-hydroxybenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



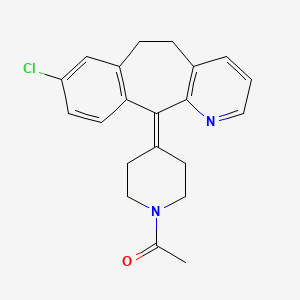
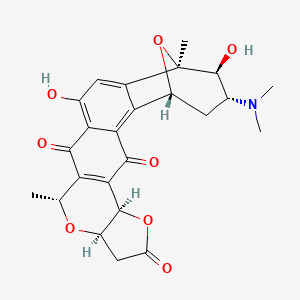
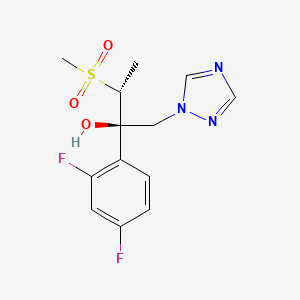
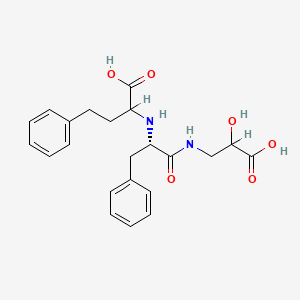
![10-(3-Chlorophenyl)-6,8,9,10-tetrahydrobenzo[b][1,8]naphthyridin-5(7h)-one](/img/structure/B1680905.png)
![1-(4-{13-Chloro-4-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(15),3,5,7,11,13-hexaen-2-yl}piperazin-1-yl)ethan-1-one](/img/structure/B1680906.png)
![4-[4-[4-[4-[[(3R,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-pentan-3-yl-1,2,4-triazol-3-one](/img/structure/B1680909.png)
![2-[2-[(6-methoxy-3-methyl-2H-pyrazolo[3,4-b]quinolin-4-yl)amino]ethoxy]ethanol](/img/structure/B1680910.png)
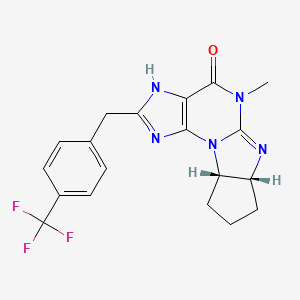
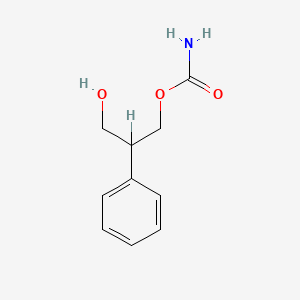

![2-(4-Cyclohexylpiperazin-1-yl)-2-[4-(4-methoxyphenyl)sulfinylphenyl]acetonitrile](/img/structure/B1680916.png)
